2,2'-Sulfonylbis[N-(propan-2-yl)benzamide]
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Overview
Description
2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a sulfonyl group bridging two benzamide moieties, each substituted with an isopropyl group. Its molecular structure provides it with distinct chemical properties that make it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] typically involves the reaction of 2,2’-sulfonyldibenzoyl chloride with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The purification process involves recrystallization or chromatographic techniques to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzamide moieties can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzamide derivatives.
Scientific Research Applications
2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] finds applications in various scientific domains:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The benzamide moieties may also interact with specific binding sites, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Benzamide: A simpler analog without the sulfonyl bridge.
Sulfonylureas: Compounds with a sulfonyl group linked to a urea moiety.
Sulfonamides: Compounds with a sulfonyl group linked to an amide.
Uniqueness: 2,2’-Sulfonylbis[N-(propan-2-yl)benzamide] is unique due to its dual benzamide structure bridged by a sulfonyl group, providing it with distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
65838-72-4 |
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Molecular Formula |
C20H24N2O4S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-propan-2-yl-2-[2-(propan-2-ylcarbamoyl)phenyl]sulfonylbenzamide |
InChI |
InChI=1S/C20H24N2O4S/c1-13(2)21-19(23)15-9-5-7-11-17(15)27(25,26)18-12-8-6-10-16(18)20(24)22-14(3)4/h5-14H,1-4H3,(H,21,23)(H,22,24) |
InChI Key |
FYVCZVCQGDATCW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1S(=O)(=O)C2=CC=CC=C2C(=O)NC(C)C |
Origin of Product |
United States |
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